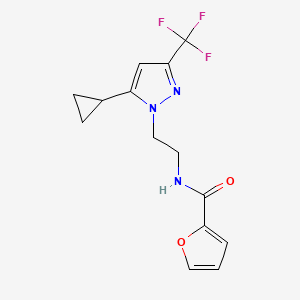

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Descripción

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl group, linked via an ethyl chain to a furan-2-carboxamide moiety. This structure combines lipophilic (cyclopropyl, trifluoromethyl) and polar (furan carboxamide) elements, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-10(9-3-4-9)20(19-12)6-5-18-13(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQTXUWWJPIMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide generally follows multi-step synthetic procedures. Initial steps often involve the formation of the pyrazole ring through cyclization reactions involving diketones or enones. The introduction of the cyclopropyl and trifluoromethyl groups typically requires specialized reagents and conditions, such as cyclopropylboronic acid for cyclopropylation and trifluoromethylation reagents like Ruppert-Prakash reagent (CF3SiMe3). Final steps include coupling the pyrazole derivative with a furan-2-carboxylic acid derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial-scale production of this compound may involve streamlined synthetic routes, optimized for cost, yield, and safety. Catalytic processes and high-throughput techniques are commonly employed to minimize resource usage and environmental impact. Solvent selection and recycling, as well as precise control of reaction parameters, are critical for the large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:

Oxidation: Under oxidative conditions, the pyrazole ring and cyclopropyl group may be susceptible to cleavage or transformation, forming various oxidized products.

Reduction: The compound can be reduced under hydrogenation conditions to alter the pyrazole or furan moieties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.

Common Reagents and Conditions

Oxidation Reagents: KMnO4, CrO3, and peracids.

Reduction Reagents: H2 with Pd/C, LiAlH4.

Substitution Conditions: Friedel-Crafts conditions, nucleophiles like NaOEt.

Major Products

The major products from these reactions typically retain the core pyrazole-furan structure but feature various modifications that expand their chemical utility and application scope.

Aplicaciones Científicas De Investigación

This compound has a broad spectrum of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology: Investigated for its biological activity, particularly as an enzyme inhibitor or receptor modulator.

Medicine: Explored for potential therapeutic applications in treating diseases due to its unique interactions with biological targets.

Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mecanismo De Acción

The biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is mediated through its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into the active sites of these targets, altering their function. Pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The target compound’s pyrazole ring is substituted with 5-cyclopropyl and 3-trifluoromethyl groups, distinguishing it from analogs in the evidence:

- Pyrazole Derivatives (): Compounds 3a–3p feature chloro, cyano, and aryl substituents. For example, 3a (5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) has a chloro group at position 5 and a cyano group at position 4, which reduce steric bulk compared to the cyclopropyl group in the target compound .

- Furan Carboxamides () : N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) and N-(phenylmethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide include nitro or sulfanyl groups on the furan ring, contrasting with the unsubstituted furan in the target compound .

Physicochemical Properties

Key data from analogs (melting points, yields, spectroscopy):

- Trifluoromethyl Impact: The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to chloro or cyano groups in 3a–3p .

- Furan vs. Thiazole : The furan ring in the target compound may confer lower acidity (vs. thiazole-carboxylic acid in ), affecting solubility .

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

The molecular formula for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is , with a molecular weight of approximately 305.27 g/mol. The structure features a furan ring, which is known for its biological activity, and a pyrazole moiety that contributes to its pharmacological properties.

The compound exhibits multiple biological activities, primarily through its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The pyrazole ring has been associated with several mechanisms including:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Modulation of Receptor Activity : Compounds containing pyrazole structures often interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 10.0 | Cell cycle arrest |

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide | A549 | TBD | TBD |

Anti-inflammatory Activity

The compound's anti-inflammatory properties can be attributed to its ability to inhibit COX enzymes. In vitro studies demonstrated that it could reduce prostaglandin E2 levels, a key mediator in inflammation:

| Study | Dose (mg/kg) | Result |

|---|---|---|

| Study 1 | 10 | Significant reduction in inflammation markers |

| Study 2 | 20 | Enhanced anti-inflammatory response |

Case Studies

A notable case study involved the evaluation of similar pyrazole derivatives in a clinical setting:

Case Study: Pyrazole Derivative in Rheumatoid Arthritis

- Objective : To assess the efficacy and safety of a pyrazole derivative in patients with rheumatoid arthritis.

- Results : Patients receiving the treatment exhibited reduced joint swelling and pain compared to the placebo group.

This supports the hypothesis that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide may possess similar therapeutic benefits.

Q & A

What are the optimal reaction conditions for synthesizing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide to maximize yield and purity?

Basic

The synthesis of this compound involves multi-step reactions requiring precise control of parameters. Key steps include cyclization and coupling reactions. For example, cyclization of intermediates can be achieved using iodine and triethylamine in DMF under reflux, which facilitates sulfur elimination and ring formation . Solvent choice (e.g., acetonitrile for initial steps) and reaction time (1–3 minutes for rapid cyclization) are critical to avoid side products . Temperature optimization (e.g., 60–80°C for amide bond formation) and chromatographic purification (HPLC or TLC) ensure high purity (>95%) . Researchers should prioritize inert atmospheres to prevent oxidation of sensitive moieties like the trifluoromethyl group.

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing pyrazole and furan ring protons . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds. X-ray crystallography may resolve crystallographic data for ambiguous structures .

How can researchers resolve contradictions in reported reaction pathways for synthesizing related trifluoromethyl-pyrazole derivatives?

Advanced

Discrepancies in synthetic pathways (e.g., cyclization agents or solvent systems) require systematic validation. For instance, iodine-mediated cyclization in DMF may yield higher purity than alternative methods, but competing pathways (e.g., thiourea intermediates) should be monitored via real-time LC-MS . Cross-referencing spectral data (e.g., ¹³C NMR shifts for trifluoromethyl groups at ~110–120 ppm) with literature helps identify byproducts . Replicating reactions under controlled conditions (e.g., anhydrous solvents, inert gas) minimizes variability. Contradictory yields may arise from trace moisture or impurities in reagents, necessitating strict quality control .

What in vitro assays are recommended to evaluate the potential biological activity of this compound?

Advanced

Given its structural similarity to bioactive heterocycles, prioritize assays for antimicrobial, anticancer, or enzyme inhibition activity. For antimicrobial testing, use broth microdilution (MIC assays) against Gram-positive/negative strains, with pH-dependent activity noted for trifluoromethyl groups . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing IC₅₀ values to reference drugs . Enzyme-linked assays (e.g., kinase or protease inhibition) should utilize recombinant targets, with fluorescence or colorimetric readouts. Data normalization against structurally related compounds (e.g., triazole or thiadiazole derivatives) contextualizes results .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Advanced

Molecular docking (AutoDock Vina, Schrödinger) models binding affinities to receptors like kinases or GPCRs. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the trifluoromethyl-pyrazole core . Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability in binding pockets over 100+ ns trajectories. Pharmacophore modeling (e.g., Phase) aligns functional groups (furan carbonyl, pyrazole ring) with known active sites . ADMET prediction tools (SwissADME, pkCSM) evaluate solubility, permeability, and toxicity risks, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.